REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4]C.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]([O:16]C)OC.[Mg+2].[Br-].[Br-].C(Br)C=C.Cl>CCOCC.[Cu]I>[CH2:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH:13]=[O:16])[CH:3]=[CH2:2] |f:2.3.4|
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(OC)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Br-].[Br-]
|
Name
|
|
Quantity
|
1.92 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
CuI
|
Quantity
|
420 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at −78 ° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0° C. over 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
while warming up to rt
|
Type
|
WASH
|
Details
|
washed with aq. 1M HCl (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetone (20 mL)
|
Type
|
ADDITION
|
Details
|
water (10 mL), and TosOH (cat. amount) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 h at rt
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvents were partially removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with Et2O
|
Type
|
WASH
|
Details
|
washed with aq. 1M HCl (1×), and aq. sat. NaHCO3 (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by FC (Et2O/petroleum ether 1:49→24:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |